molecular formula C7H10N2OS B1592067 4-Methoxy-6-methyl-2-(methylthio)pyrimidine CAS No. 55749-33-2

4-Methoxy-6-methyl-2-(methylthio)pyrimidine

Cat. No. B1592067
CAS RN: 55749-33-2
M. Wt: 170.23 g/mol
InChI Key: PYNWYHTWXORCCN-UHFFFAOYSA-N
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Description

4-Methoxy-6-methyl-2-(methylthio)pyrimidine is a chemical compound with the molecular formula C7H10N2OS. It is used as a reagent to prepare pyrazolopyrimidines and pyrazolotriazines, both of which display potent activity against herpes viruses .


Molecular Structure Analysis

The InChI code for 4-Methoxy-6-methyl-2-(methylthio)pyrimidine is 1S/C7H10N2OS/c1-5-4-6(10-2)9-7(8-5)11-3/h4H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model. Unfortunately, I don’t have the capability to visualize this structure.


Chemical Reactions Analysis

4-Methoxy-6-methyl-2-(methylthio)pyrimidine is used as a reagent in the preparation of pyrazolopyrimidines and pyrazolotriazines . These compounds have shown potent activity against herpes viruses . More specific reactions involving this compound are not provided in the search results.


Physical And Chemical Properties Analysis

4-Methoxy-6-methyl-2-(methylthio)pyrimidine is a solid at room temperature . It has a molecular weight of 170.24 g/mol . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

1. Neuroprotection and Anti-neuroinflammatory Agents

  • Application Summary: “4-Methoxy-6-methyl-2-(methylthio)pyrimidine” is used in the synthesis of triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .
  • Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results: Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells. Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

2. Anti-inflammatory Agents

  • Application Summary: Pyrimidines, including “4-Methoxy-6-methyl-2-(methylthio)pyrimidine”, have been known to display a range of pharmacological effects including anti-inflammatory .
  • Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-methoxy-6-methyl-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-5-4-6(10-2)9-7(8-5)11-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNWYHTWXORCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50603121
Record name 4-Methoxy-6-methyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-6-methyl-2-(methylthio)pyrimidine

CAS RN

55749-33-2
Record name 4-Methoxy-6-methyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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